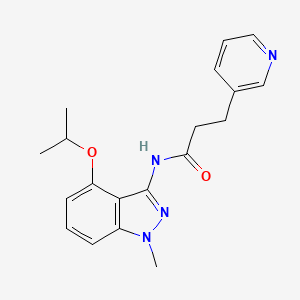

![molecular formula C18H17N7 B5572025 N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-Aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the class of compounds known as pyrazolopyrimidines. These compounds are significant due to their varied biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine compounds often involves multi-step chemical processes. Kumar et al. (2003) developed a synthesis method for a similar compound, using palladium-catalyzed Suzuki coupling and N-methylation processes (Kumar et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines can be complex. Lu Jiu-fu et al. (2015) conducted a study on a similar compound, determining its structure using X-ray diffraction, showcasing the typical triclinic system of such molecules (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Pyrazolopyrimidines often exhibit various chemical reactions due to their functional groups. For instance, Moreno-Fuquen et al. (2021) reported on the synthesis and electronic properties of a related compound, highlighting the interactions between different functional groups (Moreno-Fuquen et al., 2021).

Physical Properties Analysis

The physical properties of pyrazolopyrimidines, such as solubility and melting points, are influenced by their molecular structure. Detailed analysis of these properties requires specific experimental data.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and chemical interactions, are central to understanding pyrazolopyrimidines. Studies often focus on how the structure impacts these properties, as seen in the work by Huang et al. (2003), who explored the synthesis and optimization of related compounds (Huang et al., 2003).

科学的研究の応用

Antitumor and Antimicrobial Activities

- Synthesis for Antitumor and Antimicrobial Uses : Novel N-arylpyrazole-containing enaminones, which are related to the queried compound, were synthesized and found to have cytotoxic effects against human breast and liver carcinoma cell lines. They also displayed antimicrobial activity (Riyadh, 2011).

Histamine H4 Receptor Ligands

- Development as Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, structurally similar to the queried compound, was synthesized as ligands for the histamine H4 receptor. They showed potential in vitro potency and anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain (Altenbach et al., 2008).

Anticancer Agents

- Anticancer and Anti-5-lipoxygenase Agents : Synthesized pyrazolopyrimidines derivatives showed promise as anticancer and anti-5-lipoxygenase agents. Their structure-activity relationship was explored, demonstrating potential for the development of new therapeutic agents (Rahmouni et al., 2016).

Tubulin Inhibition in Cancer Treatment

- Unique Mechanism of Tubulin Inhibition : A series of triazolopyrimidines, related to the queried compound, was shown to promote tubulin polymerization in vitro and inhibit vincas binding to tubulin. This unique mechanism of action suggests potential in overcoming multidrug resistance in cancer treatment (Zhang et al., 2007).

DNA Binding and Antibacterial Properties

- DNA Binding and Antibacterial Activity : Iridium(III) complexes with pyrazole-substituted heterocyclic frameworks demonstrated enhanced DNA binding properties and significant antibacterial activity against various bacterial strains, indicating their potential in biomedical applications (Gajera et al., 2016).

Phosphodiesterase Inhibition

- Phosphodiesterase 1 Inhibitors : 3-Aminopyrazolo[3,4-d]pyrimidinones, structurally related to the queried compound, were synthesized and identified as potent inhibitors of phosphodiesterase 1. They have been considered for the treatment of cognitive deficits and other central nervous system disorders (Li et al., 2016).

Antihypertensive Activity

- Antihypertensive Effects : A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, similar to the queried compound, showed significant antihypertensive activity in spontaneously hypertensive rats (Bennett et al., 1981).

特性

IUPAC Name |

N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7/c1-24(12-13-10-20-18(19)21-11-13)17-9-15(14-5-3-2-4-6-14)23-16-7-8-22-25(16)17/h2-11H,12H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDPRTRLVPTMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C(N=C1)N)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)

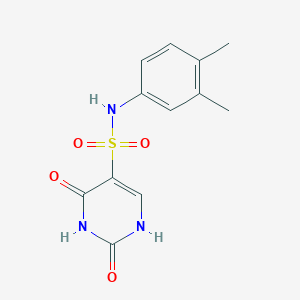

![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)

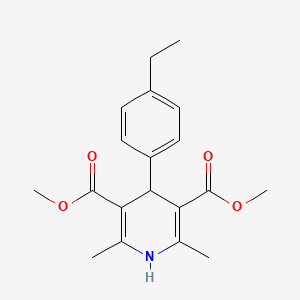

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)

![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

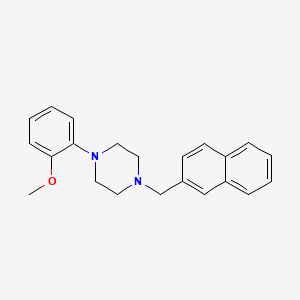

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)